molecular formula C11H14BrNO B13599255 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol

Cat. No.: B13599255
M. Wt: 256.14 g/mol
InChI Key: OBLMKENRRQTDRB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol can be achieved through several synthetic routes

    Cyclization Reaction: A bromophenyl-substituted cyclobutane precursor can be synthesized through a [2+2] cycloaddition reaction between an alkene and a bromophenyl-substituted alkene.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), Sodium methoxide (NaOCH₃)

Major Products

    Oxidation: Ketones, Aldehydes

    Reduction: Phenyl-substituted cyclobutanol

    Substitution: Azido-substituted cyclobutanol, Methoxy-substituted cyclobutanol

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and bromophenyl groups can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol: The bromine atom is positioned differently, potentially affecting the compound’s properties.

    3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol: Substitution of bromine with chlorine, leading to variations in chemical reactivity and biological effects.

Uniqueness

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol is unique due to the presence of both the aminomethyl and bromophenyl groups on the cyclobutane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14BrNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2

InChI Key

OBLMKENRRQTDRB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC(=CC=C2)Br)O

Origin of Product

United States

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